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molecular formula C7H8N4S B8542030 6,8-Dimethyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

6,8-Dimethyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8542030
M. Wt: 180.23 g/mol
InChI Key: HEHUIVOXGABMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04124766

Procedure details

A mixture of 30.26 gm. of 3-[(2,5-dimethyl-4-imidazolyl)methylene]dithiocarbazic acid methyl ester and 125 ml. of diphenyl ether is reacted as described in Example 58 giving a solid which is the desired product, m.p. 287.5°-290° C.
Name
3-[(2,5-dimethyl-4-imidazolyl)methylene]dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[C:9]([CH3:13])[NH:10][C:11]=1[CH3:12].C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:13][C:9]1[N:8]2[C:3](=[S:2])[NH:4][N:5]=[CH:6][C:7]2=[C:11]([CH3:12])[N:10]=1

Inputs

Step One
Name
3-[(2,5-dimethyl-4-imidazolyl)methylene]dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(NN=CC=1N=C(NC1C)C)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 30.26 gm

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C2N1C(NN=C2)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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